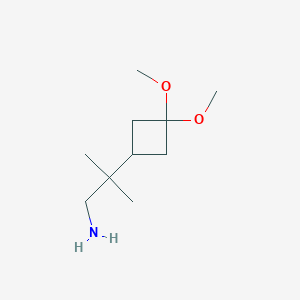

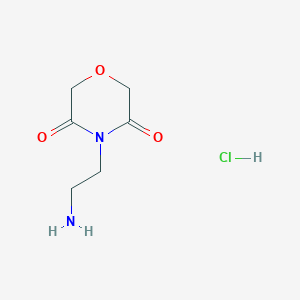

4-(2-Aminoethyl)morpholin-3,5-dion-Hydrochlorid

Übersicht

Beschreibung

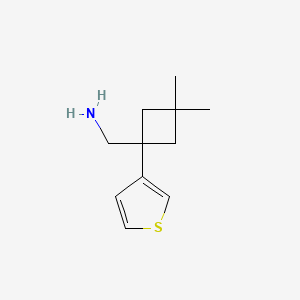

4-(2-Aminoethyl)morpholine is a heterocyclic building block . It is widely used in biomedical applications as this moiety serves as an important lysosome-targeting group . Some of its applications include the synthesis of the lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells .

Synthesis Analysis

4-(2-Aminoethyl)morpholine is used as a precursor to synthesize a variety of antimicrobial agents . It is also used in the synthesis of intramolecular charge transfer-photoinduced electron transfer-fluorescence resonance energy transfer (ICT-PET-FRET) fluorescent probe for monitoring pH changes in living cells .Molecular Structure Analysis

The empirical formula of 4-(2-Aminoethyl)morpholine is C6H14N2O . It has a molecular weight of 130.19 . The InChI key is RWIVICVCHVMHMU-UHFFFAOYSA-N .Chemical Reactions Analysis

4-(2-Aminoethyl)morpholine is used as a ligand and reacts with nickel (II) nitrite to form trans-bis [4-(2-aminoethyl)morpholine]dinitronickel (II) .Physical And Chemical Properties Analysis

4-(2-Aminoethyl)morpholine is a solid substance . It has a refractive index of 1.476 (lit.) . Its boiling point is 205°C (lit.) , and it has a density of 0.992 g/mL at 25°C (lit.) .Wissenschaftliche Forschungsanwendungen

- Anwendung: 4-(2-Aminoethyl)morpholin dient als wichtige Lysosom-Targeting-Gruppe. Wissenschaftler haben es zur Synthese von fluoreszierenden Sonden verwendet, die sich spezifisch in Lysosomen anreichern. Diese Sonden ermöglichen die Echtzeit-Bildgebung der lysosomalen Dynamik und Funktion in lebenden Zellen .

- Anwendung: Forscher haben 1,8-Naphthalimid-konjugierte Troger-Basen unter Verwendung von 4-(2-Aminoethyl)morpholin synthetisiert. Diese Verbindungen wirken als DNA-Targeting-Fluoreszenzsonden, die die Visualisierung von DNA-Strukturen und -Interaktionen ermöglichen. Solche Sonden helfen bei der Untersuchung der Genexpression, DNA-Schädigung und Medikament-DNA-Interaktionen .

- Anwendung: Wissenschaftler haben eine intramolekulare Ladungstransfer-Photoinduzierte Elektronentransfer-Fluoreszenzresonanzenergietransfer (ICT-PET-FRET)-Fluoreszenzsonde unter Verwendung von 4-(2-Aminoethyl)morpholin entwickelt. Diese Sonde reagiert auf pH-Variationen in lebenden Zellen und ermöglicht die pH-Kartierung und dynamische Studien .

- Anwendung: Durch die Einarbeitung von 4-(2-Aminoethyl)morpholin in eine fluoreszierende Sonde können Wissenschaftler die Verteilung und Dynamik von H₂S in lebenden Zellen visualisieren. Dies hilft beim Verständnis der H₂S-vermittelten Signalwege und seiner Rolle in Gesundheit und Krankheit .

Fluoreszierende Sonden mit Lysosom-Targeting

Fluoreszierende Sonden zum DNA-Targeting

pH-Überwachung in lebenden Zellen

Bildgebung von Schwefelwasserstoff

Zusammenfassend lässt sich sagen, dass 4-(2-Aminoethyl)morpholin-3,5-dion-Hydrochlorid eine vielseitige Plattform für verschiedene wissenschaftliche Fragestellungen bietet, von der Zellbildgebung bis zur Medikamentenentwicklung. Seine einzigartigen Eigenschaften machen es zu einem wertvollen Werkzeug in den Händen von Forschern aus verschiedenen Disziplinen . Wenn Sie weitere Details benötigen oder weitere Fragen haben, können Sie sich gerne an uns wenden! 😊

Safety and Hazards

4-(2-Aminoethyl)morpholine is considered hazardous . It is harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and not breathing dust/fume/gas/mist/vapors/spray .

Wirkmechanismus

Target of Action

The primary target of 4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride is the lysosome . This compound serves as an important lysosome-targeting group . Lysosomes are cellular organelles that contain acid hydrolase enzymes to break down waste materials and cellular debris. They are the sites where macromolecules, lipids, nucleic acids, and proteins are hydrolyzed into their basic building blocks, which are then recycled by the cell.

Mode of Action

4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride interacts with its target, the lysosome, by serving as a lysosome-targetable fluorescent probe . This means that it can be used to visualize and track the activity of lysosomes in living cells .

Result of Action

The compound’s action results in the synthesis of a lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells . This allows for the monitoring of lysosomal activity in real-time, providing valuable insights into cellular processes and responses .

Biochemische Analyse

Biochemical Properties

4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride plays a crucial role in biochemical reactions, particularly as a lysosome-targeting group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of lysosome-targetable fluorescent probes for hydrogen sulfide imaging in living cells . Additionally, it is involved in the synthesis of DNA-targeting fluorescent probes and antimicrobial agents . The interactions of 4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride with these biomolecules are primarily based on its ability to form stable complexes and facilitate specific biochemical reactions.

Cellular Effects

The effects of 4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it is used in the synthesis of fluorescent probes that monitor pH changes in living cells, thereby impacting cellular processes related to pH regulation . The compound’s ability to target lysosomes also suggests its role in modulating lysosomal functions and related cellular activities.

Molecular Mechanism

At the molecular level, 4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as a ligand and can form complexes with metal ions, such as nickel (II), to create stable compounds . These interactions can lead to enzyme inhibition or activation, depending on the context of the biochemical reaction. Additionally, the compound’s structure allows it to participate in charge transfer and electron transfer processes, which are essential for its role in fluorescent probe synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, which need to be carefully monitored.

Dosage Effects in Animal Models

The effects of 4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced imaging capabilities and antimicrobial properties . At higher doses, it may cause toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing its risks.

Metabolic Pathways

4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s role in lysosome targeting also suggests its involvement in lysosomal degradation pathways, which are crucial for maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of 4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to target lysosomes indicates that it may be actively transported into these organelles, where it accumulates and exerts its effects . Understanding the transport mechanisms is essential for optimizing the compound’s use in biomedical applications.

Subcellular Localization

4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride is primarily localized within lysosomes, where it performs its biochemical functions . The compound’s structure includes targeting signals that direct it to specific compartments within the cell. Post-translational modifications may also play a role in its subcellular localization, ensuring that it reaches the appropriate organelles to exert its effects.

Eigenschaften

IUPAC Name |

4-(2-aminoethyl)morpholine-3,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3.ClH/c7-1-2-8-5(9)3-11-4-6(8)10;/h1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYGGBPKOASLJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CO1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.